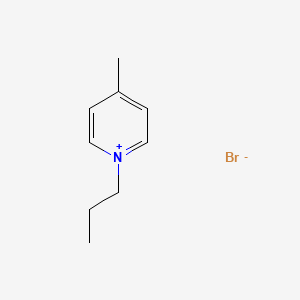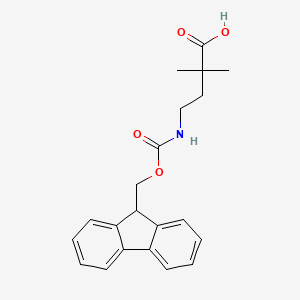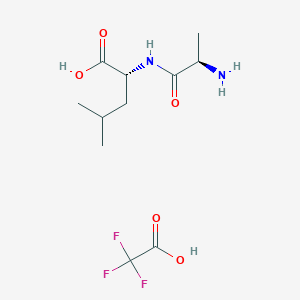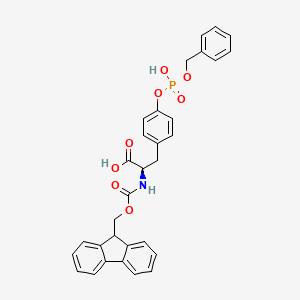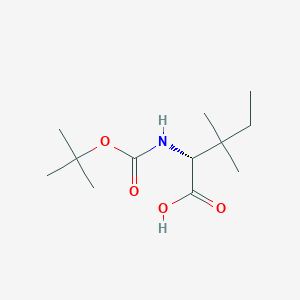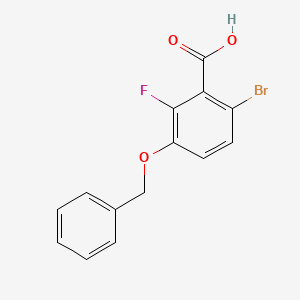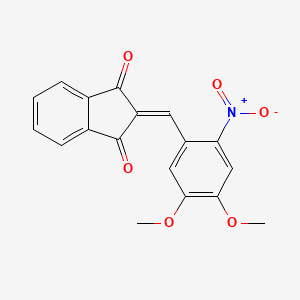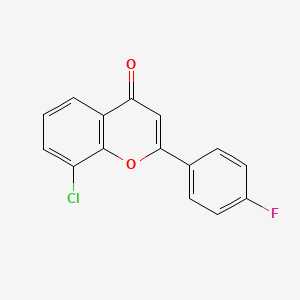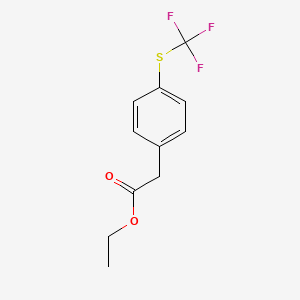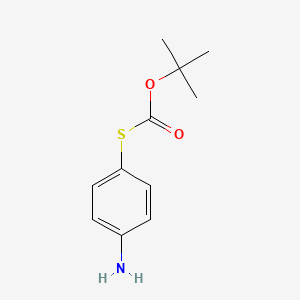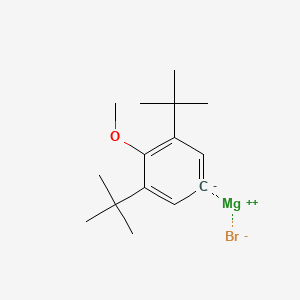![molecular formula C7H11NO B6360596 3-Methylbicyclo[1.1.1]pentane-1-carboxamide CAS No. 796963-30-9](/img/structure/B6360596.png)
3-Methylbicyclo[1.1.1]pentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbicyclo[1.1.1]pentane-1-carboxamide is a chemical compound with the molecular formula C7H11NO. It is a derivative of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic framework with a carboxamide functional group. The bicyclic structure is highly strained, which can influence its reactivity .Wirkmechanismus
The mechanism of action of 3-Methylbicyclo[1.1.1]pentane-1-carboxamide is not fully understood. It is believed that this compound is able to interact with various proteins, enzymes, and other molecules in the body. It is also believed that this compound is able to interact with various receptors in the body, which could lead to various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the growth of various bacteria, fungi, and viruses. This compound has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, this compound has been shown to have neuroprotective effects and to modulate the activity of various enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methylbicyclo[1.1.1]pentane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a wide range of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound also has some limitations. It can be difficult to obtain in large quantities, and it can be expensive. Additionally, this compound is not very soluble in water, and it can be difficult to dissolve in organic solvents.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Methylbicyclo[1.1.1]pentane-1-carboxamide. One potential direction is to explore the potential therapeutic applications of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and to develop new synthetic methods for the production of this compound. Additionally, research is needed to explore the potential uses of this compound in the synthesis of various polymers and other materials. Finally, research is needed to explore the potential uses of this compound in drug delivery and tissue engineering.
Synthesemethoden
3-Methylbicyclo[1.1.1]pentane-1-carboxamide can be synthesized through several methods. One of the most common methods is the condensation of cyclohexanecarboxylic acid with ethyl formate in the presence of a base. This reaction yields this compound as a white solid. Other methods include the reaction of cyclohexanecarboxylic acid with ethyl formate in the presence of a base, the reaction of cyclohexanecarboxylic acid with acetic anhydride in the presence of a base, and the reaction of cyclohexanecarboxylic acid with ethyl acetoacetate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-Methylbicyclo[1.1.1]pentane-1-carboxamide is commonly used in scientific research, particularly in the areas of medicinal chemistry, drug discovery, and drug development. It is used in the synthesis of various drugs, agrochemicals, and other compounds. It is also used in the synthesis of polymers and other materials. This compound has been used in the synthesis of a wide range of compounds, including antifungal agents, antiviral agents, and anticancer agents. Additionally, this compound has been used in the synthesis of various polymers, including polymers for drug delivery and polymers for tissue engineering.
Eigenschaften
IUPAC Name |
3-methylbicyclo[1.1.1]pentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAGETHEXFAVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



